molecular formula C8H14O3 B1359864 Methyl pivaloylacetate CAS No. 55107-14-7

Methyl pivaloylacetate

Cat. No. B1359864
CAS No.: 55107-14-7
M. Wt: 158.19 g/mol
InChI Key: XTXCFTMJPRXBBC-UHFFFAOYSA-N
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Patent
US04031130

Procedure details

60 g of sodium hydride were suspended in 450 cc of dimethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide. 100 g of pinacolone (92%) were added slowly at 45° C and on completion of the addition, the reaction mixture was processed as described in 3 above. The yield was 83.5% of pivaloyl acetic acid methyl ester.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4](=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6].[C:10](=O)([O:13]C)[O:11][CH3:12]>CN(C)P(=O)(N(C)C)N(C)C>[CH3:12][O:11][C:10](=[O:13])[CH2:3][C:4](=[O:9])[C:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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